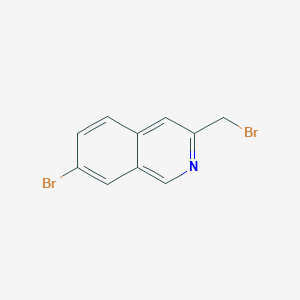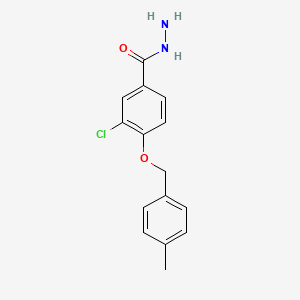![molecular formula C7H7BrN2 B15232520 2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B15232520.png)
2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused with a pyridine ring, and a bromine atom attached to the second carbon of the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine typically involves the bromination of 6,7-dihydro-5H-pyrrolo[3,4-B]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-azido-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine or 2-thio-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of this compound hydride.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including kinase inhibitors and antimicrobial agents.
Organic Synthesis: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Material Science: Potential use in the development of organic electronic materials due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For instance, it could inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signal transduction pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-B]pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
2-Iodo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine: Contains an iodine atom, which can be used for radio-labeling in biological studies.
Uniqueness
2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
Eigenschaften
Molekularformel |
C7H7BrN2 |
|---|---|
Molekulargewicht |
199.05 g/mol |
IUPAC-Name |
2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H7BrN2/c8-7-2-1-5-3-9-4-6(5)10-7/h1-2,9H,3-4H2 |
InChI-Schlüssel |
GZARCSXZVMUATE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CN1)N=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15232453.png)

![Ethyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B15232463.png)











